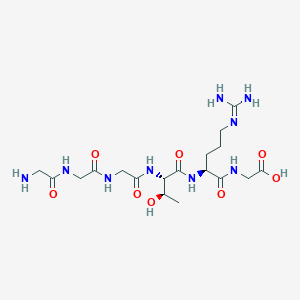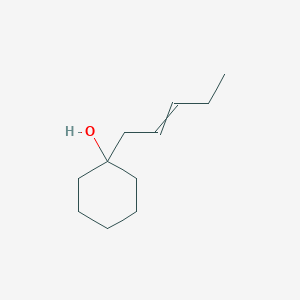![molecular formula C19H29NO2 B15159467 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine CAS No. 669078-01-7](/img/structure/B15159467.png)
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with hex-4-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine typically involves multi-step organic synthesis. One common method includes the reaction of 2,6-dibromomethylpyridine with hex-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the hex-4-en-1-yloxy groups to single bonds, forming hexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hexyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine has several applications in scientific research:
Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine exerts its effects is largely dependent on its role as a ligand. In coordination chemistry, it binds to metal ions through the nitrogen atom in the pyridine ring and the oxygen atoms in the hex-4-en-1-yloxy groups. This binding can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The specific pathways involved depend on the metal ion and the overall structure of the complex.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with transition metals.
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but with benzimidazole groups, used in the synthesis of coordination compounds with unique magnetic properties.
Uniqueness
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is unique due to the presence of the hex-4-en-1-yloxy groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile ligand for the synthesis of a wide range of coordination compounds with tailored properties.
Properties
CAS No. |
669078-01-7 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,6-bis(hex-4-enoxymethyl)pyridine |
InChI |
InChI=1S/C19H29NO2/c1-3-5-7-9-14-21-16-18-12-11-13-19(20-18)17-22-15-10-8-6-4-2/h3-6,11-13H,7-10,14-17H2,1-2H3 |
InChI Key |
HIYQENBAYGGQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCOCC1=NC(=CC=C1)COCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
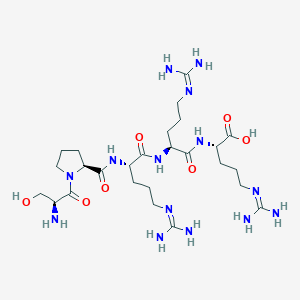
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
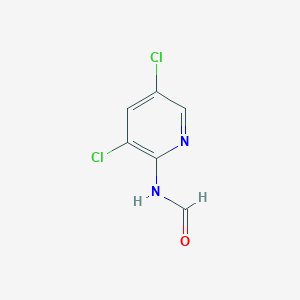
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
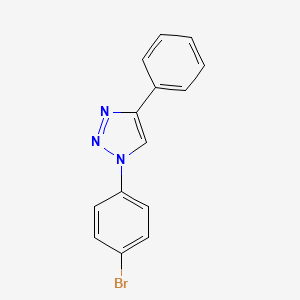
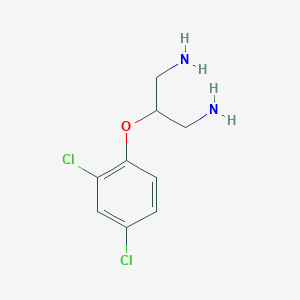
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
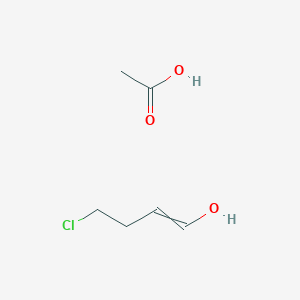
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
